methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core with a hydroxyl group at the 4-position, a keto group at the 2-position, and a carboxylate ester at the 3-position. Due to its structural features, it exhibits a range of chemical and biological activities, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate can be achieved through several methods. One common approach involves the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization and hydrolysis . Another method includes the reaction of 2-methylpyridine with sodium amide to form 5-amino-2-methylpyridine, which is then condensed with triethyl orthoformate and diethyl malonate to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally friendly solvents is often employed to enhance the reaction efficiency and reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The keto group at the 2-position can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as halogenated, alkylated, or hydroxylated naphthyridines. These derivatives often exhibit different chemical and biological properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s anticancer activity is believed to result from its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate include:
- Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
- 1,8-Naphthyridine-3-carboxylic acid derivatives
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the methyl ester group at the 3-position enhances its solubility and bioavailability, making it more effective in certain applications.
Eigenschaften
Molekularformel |
C10H8N2O4 |
---|---|
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-7(13)5-3-2-4-11-8(5)12-9(6)14/h2-4H,1H3,(H2,11,12,13,14) |
InChI-Schlüssel |
SMRFNZCMGLRWOB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=C(NC1=O)N=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.